molecular formula C14H14ClNO2 B2374658 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol CAS No. 98591-11-8

4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol

Cat. No.: B2374658
CAS No.: 98591-11-8
M. Wt: 263.72
InChI Key: FLNUSSGYUQISIQ-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol is a chemical compound supplied for research purposes. It is structurally characterized by a phenolic ring and a 4-methoxyphenyl group linked via an aminomethyl bridge. Compounds with similar structural motifs, particularly those containing both nitrogen and oxygen donor atoms, have been identified in research as versatile intermediates and chelating ligands for synthesizing metal complexes with potential biological activity . For instance, related enaminone ligands have been used to create cobalt, cadmium, and molybdenum complexes that were investigated for their in vitro anti-urease and cytotoxic properties . This suggests potential research applications in developing new pharmacological agents or catalytic systems. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct all necessary safety assessments before handling.

Properties

IUPAC Name

4-chloro-2-[(4-methoxyanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-8,16-17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNUSSGYUQISIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98591-11-8
Record name 4-CHLORO-2-((4-METHOXYANILINO)METHYL)PHENOL
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Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

Although no direct synthesis of 4-chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol is documented, analogous Suzuki-Miyaura coupling methods for triazine derivatives provide a viable blueprint. For instance, the preparation of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine employs p-methoxyphenylboronic acid and cyanuric chloride with a magnetic silica-supported palladium catalyst. Adapting this approach, the target compound could theoretically be synthesized by substituting cyanuric chloride with 2-chloro-4-hydroxybenzaldehyde and employing a boronic acid derivative of 4-methoxyaniline.

Reaction Parameters

  • Catalyst : Magnetic Fe/Co-Pd complexes (0.12–0.14 g per 10 mmol substrate) enable efficient recovery via external magnetic fields.
  • Solvent : Ethanol or aqueous ethanol mixtures, balancing polarity and environmental impact.
  • Yield Optimization : Elevated temperatures (35–45°C) and extended reaction times (2–4 hours) improve conversion rates to ~68.5% in analogous systems.

Challenges and Mitigation

  • Byproduct Formation : Competing reactions at the phenolic hydroxyl group may necessitate protective strategies, such as silylation or acetylation, before coupling.
  • Catalyst Lifespan : Repeated use of magnetic catalysts in batch reactions shows minimal activity loss (<5% over five cycles).

Reductive Amination Pathways

Condensation and Reduction

A two-step reductive amination route is plausible, involving:

  • Condensation : 4-Chloro-2-hydroxybenzaldehyde reacts with 4-methoxyaniline in ethanol under acidic conditions to form an imine intermediate.
  • Reduction : Sodium borohydride or catalytic hydrogenation reduces the imine to the secondary amine.

Advantages :

  • High atom economy and compatibility with green chemistry principles.
  • Mild conditions (room temperature to 60°C) minimize degradation of sensitive functional groups.

Limitations :

  • Requires strict moisture control to prevent hydrolysis of the imine intermediate.
  • Purification challenges due to residual reducing agents.

Solvent-Mediated Nucleophilic Substitution

Alkylation of 4-Methoxyaniline

Direct alkylation of 4-methoxyaniline with 4-chloro-2-(chloromethyl)phenol in polar aprotic solvents (e.g., DMF or DMSO) offers a straightforward pathway. The reaction proceeds via an SN2 mechanism, with potassium carbonate or triethylamine as a base.

Optimization Insights :

  • Solvent Choice : DMF enhances nucleophilicity but may require post-reaction dialysis for removal.
  • Temperature : Reactions at 80–100°C achieve ~45–50% yield within 6 hours, though higher temperatures risk decomposition.

Phase-Transfer Catalysis

Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (toluene/water) improves reaction efficiency by facilitating interfacial contact. This method reduces solvent waste and enhances scalability.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the discussed methodologies:

Method Catalyst/Reagent Yield (%) Purity (%) Environmental Impact
Suzuki-Miyaura Coupling Pd/Fe3O4-SiO2 68.5* 98.8* Low (solvent recovery)
Reductive Amination NaBH4 55–60 95–97 Moderate (boron waste)
Nucleophilic Substitution K2CO3/TBAB 45–50 90–93 High (aprotic solvents)

*Data extrapolated from analogous reactions.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. For structurally similar compounds like 4-chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol, oxidation produces quinone derivatives via electron transfer mechanisms.

Example Reaction:
\text{4 Chloro 2 4 methoxyphenyl amino methyl}phenol}\xrightarrow[\text{Oxidizing Agent e g KMnO}_4\text{ }]{\text{Acidic Conditions}}\text{Quinone Derivative}+\text{Byproducts}

ParameterDetail
ReagentsKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>
Temperature60–80°C
SolventAqueous or polar aprotic media
ProductOrtho-quinone analog

Nucleophilic Substitution

The chloro substituent participates in nucleophilic aromatic substitution (NAS) when activated by electron-donating groups. The phenolic -OH group at the ortho position enhances reactivity by stabilizing the transition state through resonance .

Example Reaction:
\text{4 Chloro 2 4 methoxyphenyl amino methyl}phenol}+\text{NaOEt}\rightarrow \text{4 Ethoxy 2 4 methoxyphenyl amino methyl}phenol}+\text{NaCl}

ParameterDetail
ReagentsSodium ethoxide (NaOEt)
TemperatureReflux (~80°C)
SolventEthanol
YieldModerate (50–70%)

Similar chloro-phenol derivatives, such as 4-chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol, demonstrate analogous substitution reactivity.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (due to -OCH<sub>3</sub> and -NH-CH<sub>2</sub>- groups) undergo electrophilic substitution, primarily at the para and ortho positions relative to directing groups.

Example Reaction (Nitration):
\text{4 Chloro 2 4 methoxyphenyl amino methyl}phenol}\xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{0 5 C}}\text{Nitro Substituted Derivative}

ParameterDetail
ReagentsNitrating mixture
Temperature0–5°C
SolventConcentrated H<sub>2</sub>SO<sub>4</sub>
RegioselectivityPara to -OCH<sub>3</sub>

Condensation Reactions

The secondary amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, though steric hindrance from the adjacent methylene group may limit reactivity .

Example Reaction:
\text{4 Chloro 2 4 methoxyphenyl amino methyl}phenol}+\text{RCHO}\rightarrow \text{Imine Derivative}+\text{H}_2\text{O}

ParameterDetail
ReagentsAldehyde (RCHO)
CatalystAcidic (e.g., HCl)
SolventMethanol or ethanol
Product StabilitypH-dependent

Reductive Transformations

The aminomethyl group can be reduced to a primary amine under hydrogenation conditions, though this requires selective catalysts to preserve other functional groups.

Example Reaction:
\text{4 Chloro 2 4 methoxyphenyl amino methyl}phenol}\xrightarrow[\text{H}_2/\text{Pd C}]{\text{EtOH}}\text{4 Chloro 2 4 methoxyphenyl aminomethyl cyclohexanol}

ParameterDetail
CatalystPalladium on carbon (Pd-C)
Pressure1–3 atm H<sub>2</sub>
Temperature25–50°C

Acid-Base Reactions

The phenolic -OH group exhibits weak acidity (pK<sub>a</sub> ~10) and forms salts with strong bases (e.g., NaOH), enhancing solubility in aqueous media .

Scientific Research Applications

4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol involves its interaction with various molecular targets. The compound can undergo intra-molecular charge transfer, which affects its reactivity and interaction with biological molecules. Molecular docking studies have shown that it can bind to specific enzymes and proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity
  • Oxadiazole-Linked Analogs: Compounds like 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol (e.g., 6h in ) exhibit significant anticancer activity against SNB-19 (PGI = 65.12) and NCI-H460 (PGI = 55.61) cell lines at 10 µM. The oxadiazole ring enhances tubulin inhibition via hydrophobic interactions with residues such as Leu252 and Val238 .
  • Azetidinone Derivatives: N-(2-aryl-3-chloro-4-oxoazetidin-1-yl)-2-(4-methoxyphenylamino)acetamides () demonstrate moderate antibacterial activity, suggesting that the azetidinone core may compromise anticancer efficacy compared to oxadiazole derivatives .
Antibacterial Activity
  • 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c): Exhibits MIC values of 8 µg/mL against Gram-positive and Gram-negative bacteria, comparable to ciprofloxacin (MIC = 4 µg/mL) .

Physicochemical Properties

Lipophilicity
  • HPLC-Determined log k: Analogs like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates () exhibit log k values ranging from 2.1 to 3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Impact of Methoxy vs. Chloro Substituents: The 4-methoxy group in the target compound likely increases solubility compared to 4-chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (), which has higher halogen content and lower predicted solubility .
Stability and Degradation
  • Environmental Persistence: 4-Chloro-2-methylphenol () resists degradation in aqueous environments, whereas oxadiazole-linked derivatives () may degrade more readily due to enzymatic cleavage of the oxadiazole ring .

Data Tables

Table 2: Physicochemical Properties

Compound log k (HPLC) Water Solubility (mg/L) Environmental Half-Life Reference
4-Chloro-2-{[(3-Cl-Ph)amino]carbonyl}Ph 2.1–3.8 ~50 (predicted) N/A
4-Chloro-2-methylphenol 1.9 1,200 >30 days

Biological Activity

4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol, commonly referred to as a Schiff base derivative, is an organic compound characterized by a unique combination of functional groups that contribute to its significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

Structural Characteristics

The molecular structure of this compound includes a chloro group, a methoxyphenyl amine moiety, and a phenolic structure. The presence of these groups enhances its chemical reactivity and biological properties, particularly its interaction with various biomolecules.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. The azomethine (-CH=N-) group characteristic of Schiff bases is crucial in mediating these interactions. Studies have shown that this compound can influence cellular pathways involved in cancer progression, making it a candidate for further exploration in cancer therapy .

Interaction with Biomolecules

The compound has been studied for its ability to bind with DNA and other biomolecules. Interaction studies suggest that it may modulate biochemical pathways, which could be beneficial in treating various diseases, including cancer. Its favorable pharmacokinetic properties—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—further enhance its viability as a lead compound in drug development.

Antimicrobial and Antioxidant Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial and antioxidant activities. Preliminary studies indicate that it may possess significant potential against various microbial strains and oxidative stress-related conditions.

Case Studies

  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The compound showed lower IC50 values against MCF-7 breast carcinoma cells, indicating potent anticancer activity .
  • DNA Binding Studies : Research exploring the binding affinity of this compound to DNA revealed that it could intercalate into the DNA structure, potentially leading to the inhibition of DNA replication processes in cancer cells.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesKey Biological Activities
4-Chloro-2-methylphenolLacks the methoxy groupDifferent biological activity due to missing functional group
4-Chloro-2-aminophenolContains an amino group instead of a methoxy groupVarying reactivity and application potential
4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenolContains a different aromatic substitutionDifferent interaction profiles with biological targets

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Condensation : React 4-methoxyaniline with 5-chloro-2-hydroxybenzaldehyde in methanol at room temperature to form the Schiff base intermediate.

Reduction : Reduce the imine bond using NaBH4 in a THF/ethanol (1:1 v/v) solvent system.
Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Final product purity is confirmed using 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • Spectroscopy : Use 1H^{1}\text{H} NMR to identify the phenolic -OH proton (~δ 9.5 ppm) and the methylene (-CH2_2-) protons adjacent to the amino group (~δ 3.8–4.2 ppm).
  • X-ray Crystallography : Grow single crystals in n-hexane and collect diffraction data. Refine the structure using SHELXL (part of the SHELX suite) to resolve bond lengths, angles, and hydrogen-bonding networks. Absolute configuration can be assigned via Flack parameter analysis .

Q. What analytical techniques are critical for monitoring reaction progress?

  • Methodological Answer :

  • TLC : Track imine formation using ethyl acetate/hexane (3:7) as the mobile phase.
  • NMR : Observe the disappearance of the aldehyde proton (δ ~9.8 ppm) post-condensation and the emergence of methylene protons post-reduction.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) to validate intermediate and final product masses .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., twinning, disorder) be resolved?

  • Methodological Answer :

  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Validation Tools : Use PLATON to check for missed symmetry or twinning. Cross-validate refinement results with alternative software (e.g., OLEX2 or phenix.refine).
  • Data Redundancy : Ensure redundancy (Rint<0.05R_{\text{int}} < 0.05) by merging multiple datasets .

Q. What strategies ensure enantiomeric purity in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-configured amines) to control stereochemistry during condensation.
  • Chiral HPLC : Separate enantiomers using a Chiralpak® IA column with hexane/isopropanol (90:10).
  • X-ray Validation : Confirm absolute configuration via anomalous dispersion effects in crystallography .

Q. How can intramolecular hydrogen bonding be experimentally validated?

  • Methodological Answer :

  • X-ray Diffraction : Identify O–H⋯N hydrogen bonds (distance ~2.6–2.7 Å) and angles (~150–160°).
  • Variable-Temperature NMR : Observe temperature-dependent shifts in phenolic -OH protons due to hydrogen bond breaking at elevated temperatures.
  • DFT Calculations : Optimize molecular geometry using Gaussian09 and compare hydrogen bond energies with experimental data .

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